molecular formula C12H20N2O2S2 B2979941 N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)methanesulfonamide CAS No. 1428365-14-3

N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)methanesulfonamide

Cat. No. B2979941
CAS RN: 1428365-14-3
M. Wt: 288.42
InChI Key: XUJHBGZMKCDOCZ-UHFFFAOYSA-N
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Description

“N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)methanesulfonamide” is a chemical compound that contains a piperidine nucleus . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Chemical Reactions Analysis

Three new tetradentate NNNS Schiff bases derived from 2-(piperidin-4-yl)ethanamine were prepared in high yields . UV–Visible and FTIR spectroscopy were used to monitor the dehydration reaction between 2-(piperidin-4-yl)ethanamine and the corresponding aldehydes .

Scientific Research Applications

Scientific Research Applications of N-(2-(4-(Thiophen-2-yl)piperidin-1-yl)ethyl)methanesulfonamide

Synthesis of Schiff Bases: This compound may be used in the synthesis of Schiff bases, which are typically formed by the condensation of primary amines with aldehydes or ketones. Schiff bases have various applications, including as ligands in coordination chemistry .

Biological Activity Studies: The compound has potential therapeutic applications and may be studied for its biological activity. This could involve investigating its interaction with biological targets, which could lead to the development of new drugs.

Chemical Structure Analysis: Researchers may analyze the chemical structure of this compound to understand its properties better. This can include studies on its stability, reactivity, and interactions with other molecules.

Ligand Preparation for Coordination Chemistry: The compound could serve as a ligand in coordination chemistry, where it may form complexes with metal ions. These complexes can have various applications, including catalysis and materials science .

Spectral Identification: Spectral techniques such as FTIR spectroscopy might be used to monitor reactions involving this compound or to confirm its formation when synthesized .

Pharmaceutical Research: Due to its potential therapeutic properties, this compound could be investigated in pharmaceutical research for drug development purposes.

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S2/c1-18(15,16)13-6-9-14-7-4-11(5-8-14)12-3-2-10-17-12/h2-3,10-11,13H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJHBGZMKCDOCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCN1CCC(CC1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)methanesulfonamide

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